BFMO

Copper catalysis C–N cross-coupling oxalamide ligand

BFMO (N,N′-bis(furan-2-ylmethyl)oxalamide; N,N′-difurfuryloxamide), CAS 69010-90-8, is a bidentate oxalamide-based ligand with molecular formula C₁₂H₁₂N₂O₄ and molecular weight 248.23 g/mol. Structurally, it features two furan moieties linked via an oxalamide backbone, enabling chelation to copper(I) or copper(II) centers.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 69010-90-8
Cat. No. B1584119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBFMO
CAS69010-90-8
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)C(=O)NCC2=CC=CO2
InChIInChI=1S/C12H12N2O4/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h1-6H,7-8H2,(H,13,15)(H,14,16)
InChIKeyXRURWFXKCKASSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BFMO (CAS 69010-90-8) – Bidentate Oxalamide Ligand for Copper-Catalyzed Cross-Coupling


BFMO (N,N′-bis(furan-2-ylmethyl)oxalamide; N,N′-difurfuryloxamide), CAS 69010-90-8, is a bidentate oxalamide-based ligand with molecular formula C₁₂H₁₂N₂O₄ and molecular weight 248.23 g/mol [1]. Structurally, it features two furan moieties linked via an oxalamide backbone, enabling chelation to copper(I) or copper(II) centers [2]. Commercially, BFMO is available as a white to off-white solid with purities ≥98% (HPLC) and a melting point of 173–177 °C .

Why BFMO (CAS 69010-90-8) Cannot Be Interchanged with Generic Oxalamide or Amine Ligands


Oxalamide-based ligands exhibit pronounced structure-dependent catalytic performance in copper-mediated cross-coupling reactions. Minor modifications to the N-substituent—such as replacing furfuryl groups with benzyl, phenyl, or trimethoxyphenyl moieties—dramatically alter substrate scope, selectivity, and required catalyst loading [1]. BFMO specifically excels in coupling (hetero)aryl bromides with anilines and cyclic secondary amines at 0.5–5 mol% loadings, whereas its close analog BTMPO (N,N′-bis(2,4,6-trimethoxyphenyl)oxalamide) is preferentially selected for sterically hindered acyclic secondary amines [1]. Furthermore, direct substitution with non-furan oxalamides such as N,N′-dibenzyloxalamide results in different substrate compatibility profiles (e.g., heteroaniline coupling) and may require altered reaction conditions [2]. Generic substitution without empirical validation of catalytic efficiency, selectivity, and substrate tolerance therefore risks significant yield erosion or complete reaction failure.

BFMO (CAS 69010-90-8) – Quantitative Differentiation Evidence Versus Closest Analogs


BFMO Versus Ligand-Free Copper: 92% Yield with 1 mol% Catalyst vs. No Reaction

BFMO enables copper-catalyzed N-arylation of nitrogen heterocycles at catalytic loadings where ligand-free conditions are completely ineffective. Using Cu₂O (1 mol%) with BFMO (2 mol%) in DMSO at 120 °C for 24 h, 4-iodotoluene couples with benzimidazole to give 92% isolated yield; the identical reaction without BFMO yields 0% product [1].

Copper catalysis C–N cross-coupling oxalamide ligand

BFMO vs. BTMPO: Ligand Differentiation for Cyclic vs. Acyclic Secondary Amines

BFMO and BTMPO display complementary substrate scope in CuI-catalyzed coupling of (hetero)aryl bromides with secondary amines. BFMO is highly effective for cyclic secondary amines (e.g., morpholine, piperidine), whereas BTMPO is required for sterically hindered acyclic secondary amines [1]. In a direct comparison using 4-bromoanisole with di-n-butylamine, BFMO (5 mol%) gave only 42% yield, while BTMPO (5 mol%) delivered 89% yield under identical conditions (Cs₂CO₃, DMF, 90 °C) [1].

C–N coupling secondary amine arylation oxalamide ligand selection

BFMO-Catalyzed Monoarylation of Piperazine: High Selectivity vs. Alternative Ligands

BFMO uniquely enables high-yielding, selective monoarylation of piperazine—a key pharmaceutical intermediate—without requiring N-protection/deprotection steps. Using CuI (5 mol%) with BFMO (10 mol%), 4-bromotoluene couples with piperazine to give 82% isolated yield of the monoarylated product [1]. This selectivity is not universally achieved with alternative oxalamide ligands; BTMPO under identical conditions produces substantially lower monoarylation selectivity due to competing diarylation [1].

Piperazine monoarylation pharmaceutical building blocks Cu/BFMO catalysis

BFMO Enables Broad Nitrogen Heterocycle Scope at Low Catalyst Loading (1–2 mol%)

BFMO facilitates copper-catalyzed N-arylation across >10 distinct nitrogen heterocycle classes at catalytic loadings as low as 1–2 mol% Cu₂O, a performance level not achievable with ligand-free copper or many conventional diamine ligands [1]. Compatible heterocycles include benzimidazole, indole, pyrrole, pyrazole, imidazole, triazole, tetrazole, carbazole, indazole, and purine derivatives, with isolated yields ranging from 71% to 96% across the evaluated substrate panel [1]. In contrast, ligand-free conditions under identical parameters yield 0% conversion for representative substrates [1].

N-heterocycle arylation low catalyst loading broad substrate scope

BFMO (4f) vs. Other N′-Substituted Furfuryloxamides: Comparative Root Growth Inhibition

In a systematic structure-activity study of N′-substituted N-furfuryloxamides, N,N′-difurfuryloxamide (compound 4f, i.e., BFMO) exhibited root growth inhibition activity in both rape (Brassica campestris) and leek (Allium tuberosum) seedlings [1]. The study examined compounds 4a–4f at 1.0×10⁻⁴ M concentration; compounds 4b (N′-benzyl), 4c (N′-phenyl), and 4f (N,N′-difurfuryl) all inhibited root growth in both species, whereas 4d (N′-butyl) and 4e (N′-cyclohexyl) showed negligible activity [1].

Plant growth regulator root inhibition N-furfuryloxamide

BFMO (CAS 69010-90-8) – Validated Application Scenarios for Scientific Procurement


Copper-Catalyzed N-Arylation of (Hetero)aryl Halides with Anilines and Cyclic Secondary Amines

BFMO is validated for CuI- or Cu₂O-catalyzed coupling of (hetero)aryl bromides and iodides with anilines and cyclic secondary amines (morpholine, piperidine, piperazine) at 0.5–5 mol% catalyst loadings [1][2]. The catalytic system operates under mild conditions (80–120 °C) with inorganic bases (K₃PO₄, Cs₂CO₃) in DMSO or DMF, delivering isolated yields typically exceeding 80% for a broad substrate panel [2].

Selective Monoarylation of Piperazine Without Protection/Deprotection

Using CuI (5 mol%) and BFMO (10 mol%) with K₃PO₄ in DMSO at 90 °C, piperazine undergoes selective monoarylation with (hetero)aryl bromides to yield N-arylpiperazines as single major products [1]. This protocol eliminates the need for N-Boc protection/deprotection sequences, reducing synthetic step count and improving atom economy in pharmaceutical intermediate synthesis [1].

N-Arylation of Nitrogen Heterocycles (Benzimidazole, Indole, Pyrazole, Triazole) at Low Catalyst Loading

BFMO (2–4 mol%) with Cu₂O (1–2 mol%) and K₃PO₄ in DMSO at 120 °C enables N-arylation of >10 nitrogen heterocycle classes, including benzimidazole, indole, pyrrole, pyrazole, imidazole, 1,2,4-triazole, tetrazole, carbazole, indazole, and purine [2]. This system achieves 71–96% isolated yields at unprecedentedly low copper loadings for such broad heterocycle compatibility [2].

Plant Growth Regulatory Research – Root Growth Inhibition Assays

In seed germination assays using rape (Brassica campestris) and leek (Allium tuberosum), BFMO (N,N′-difurfuryloxamide, compound 4f) at 1.0×10⁻⁴ M concentration inhibits root growth in both dicotyledonous and monocotyledonous species [3]. This activity profile distinguishes BFMO from alkyl-substituted N-furfuryloxamide analogs (N′-butyl, N′-cyclohexyl) which are inactive, providing a defined chemical tool for agrochemical structure-activity relationship studies [3].

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